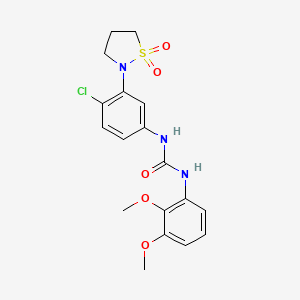![molecular formula C19H18FN3O2S B2576800 (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone CAS No. 897480-99-8](/img/structure/B2576800.png)
(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as FNT, is a novel compound that exhibits potential biochemical1. It has a molecular weight of 386.41.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized and screened for their in vitro cytotoxic activity against various cells2.Molecular Structure Analysis
The exact molecular structure analysis of this compound is not available in the retrieved data. However, chemical shifts are often given in relative ppm and are usually referenced to tetramethylsilane (TMS) (δ = 0.00 ppm) as an internal standard3.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. However, similar compounds have been screened for their in vitro pharmacological activity4.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. However, it has a molecular weight of 386.41.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis and structural exploration of bioactive heterocycles, including compounds similar to (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone, have been detailed. These compounds are prepared and evaluated for their structural properties using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. The importance of understanding the molecular structure, including conformations and intermolecular interactions, is emphasized for the stability and biological activity of these molecules (Benaka Prasad et al., 2018).
Antimicrobial Activity
Research has been conducted on the antimicrobial activities of new pyridine derivatives, which share structural similarities with the compound . These studies involve the synthesis of various derivatives followed by screening for antimicrobial efficacy against different strains of bacteria and fungi. The results highlight the potential of these compounds as antimicrobial agents, demonstrating variable and modest activity against investigated microbial strains (Patel, Agravat, & Shaikh, 2011).
Antimycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones framework, closely related to the compound of interest, has been identified as a new anti-mycobacterial chemotype. A study involving the preparation and anti-tubercular activity assessment of structurally diverse benzo[d]thiazole-2-carboxamides against the Mycobacterium tuberculosis H37Rv strain showed promising results. Several compounds exhibited low micromolar range MIC values, indicating potent anti-mycobacterial activity with low cytotoxicity, marking them as promising leads for further development (Pancholia et al., 2016).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources.
Zukünftige Richtungen
The future directions for this compound are not specified in the available resources. However, similar compounds have been synthesized and screened for their in vitro cytotoxic activity, suggesting potential areas of future research2.
Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to the original sources or consult a chemistry professional.
Eigenschaften
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-25-15-7-3-2-5-13(15)18(24)22-9-11-23(12-10-22)19-21-17-14(20)6-4-8-16(17)26-19/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVJWMFWEWEAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2576717.png)

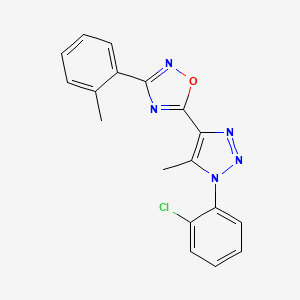
![(Z)-methyl 2-(2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2576721.png)
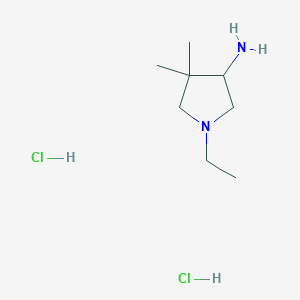
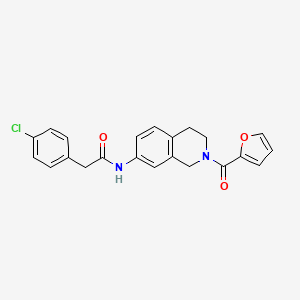
![2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2576726.png)

![4-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]pyridine](/img/structure/B2576728.png)

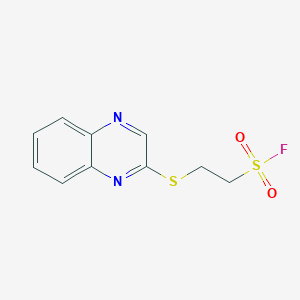
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2576734.png)
![2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2576735.png)
